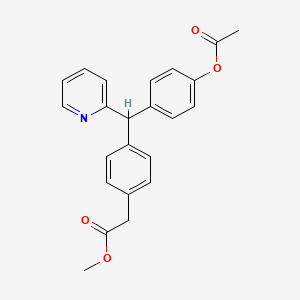
Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate typically involves the reaction of 4-acetoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a base to form an intermediate, which is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing industrial-grade solvents and catalysts to optimize yield and purity. The process is carefully monitored to ensure consistency and compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can modulate various pathways, influencing cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bisacodyl: A stimulant laxative used to treat constipation.
4,4′-(2-Pyridinylmethylene)bisphenol: A compound with similar structural features but different applications.
Uniqueness
Methyl 2-(4-((4-acetoxyphenyl)(pyridin-2-yl)methyl)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable as a reference standard and in various research applications .
Properties
CAS No. |
1336-29-4 |
|---|---|
Molecular Formula |
C98H71NO50 |
Molecular Weight |
2062.6 g/mol |
IUPAC Name |
[4-[(4-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C76H52O46.C22H19NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h1-20,52,63-65,76-101H,21H2;3-14,22H,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |
InChI Key |
FJSBTGUDRIRATA-HBNMXAOGSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(=O)OC)C3=CC=CC=N3 |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















